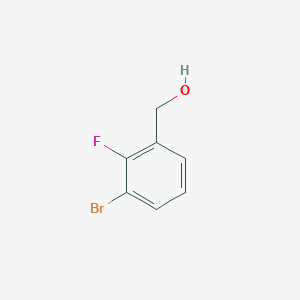

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

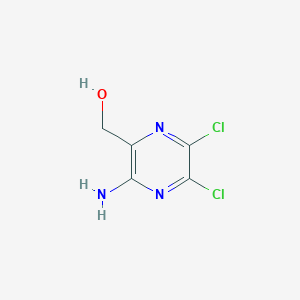

The compound 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The specific structure of this compound, featuring a triazole ring substituted with methyl groups and a thiol functionality, suggests potential for unique physicochemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and can be achieved through various methods, including the reaction of dithiocarbazinate with hydrazine hydrate . The synthesis of related compounds has been reported to proceed via multi-step reactions, yielding crystalline products with excellent yield . The synthesis process is often monitored using techniques such as FT-IR, MS, and NMR spectroscopy to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, which provides detailed information about the crystal structure and supports the formation of specific tautomers, such as the thione isomer . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict the most stable tautomeric forms . The presence of intramolecular hydrogen bonds and other non-covalent interactions can be investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Triazole derivatives can exhibit tautomerism, particularly thiol-thione tautomerism, which can be influenced by intramolecular proton transfer . The equilibrium between these tautomeric forms can be studied using spectroscopic methods and theoretical calculations . The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, leading to the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a combination of experimental and theoretical methods. Spectral techniques such as FT-IR, UV-visible, and NMR spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecule . Computational methods, including DFT and time-dependent DFT calculations, are used to predict electronic parameters, molecular electrostatic potential surfaces, and nonlinear optical properties . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications .

Applications De Recherche Scientifique

Antimicrobial Applications

- The synthesis of various 1,2,4-triazoles and their derivatives, including some that closely resemble 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated antimicrobial activities. For instance, a study by Bayrak et al. (2009) synthesized various compounds and found them to exhibit good or moderate antimicrobial activity. Similarly, Tien et al. (2016) studied compounds containing 1,2,4-triazole heterocycle for their antimicrobial activity against bacteria, mold, and yeast.

Corrosion Inhibition

- In the field of industrial chemistry, derivatives of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their corrosion inhibition properties. Yadav et al. (2013) explored benzimidazole derivatives as inhibitors for mild steel corrosion, demonstrating the potential of triazole compounds in protecting metals against corrosion.

Antitumor and Antioxidant Activities

- Some derivatives of 1,2,4-triazole have been studied for their antitumor and antioxidant activities. For example, Behalo et al. (2017) synthesized triazole derivatives and evaluated them for these activities, indicating the potential use of such compounds in cancer research.

Anticonvulsant Activity

- Research has also delved into the anticonvulsant properties of 1,2,4-triazole derivatives. Küçükgüzel et al. (2004) synthesized a series of triazole derivatives and evaluated their biological properties, including anticonvulsant activity.

Electrochemical Studies

- The electrochemical behavior of thiotriazoles, which are related to 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has been studied in aqueous-alcoholic media. Fotouhi et al. (2002) investigated the electrooxidation of such compounds, providing insights into their chemical behavior in different environments.

Safety And Hazards

The safety and hazards associated with “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, it’s important to handle all chemicals with appropriate safety measures1.

Orientations Futures

The future directions for research on “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, the development of novel therapeutic agents for a variety of pathological conditions has been a focus for medicinal chemists working with thiazole-bearing compounds4.

Propriétés

IUPAC Name |

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBRNSIBHZNBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351516 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

138417-37-5 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)